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  • Product: 3-([Methyl(phenyl)amino]methyl)aniline

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Empirical Profiling of 3-([Methyl(phenyl)amino]methyl)aniline

Executive Summary For researchers and process chemists developing synthetic pathways or formulations involving 3-([Methyl(phenyl)amino]methyl)aniline (CAS: 1016526-68-3), understanding its phase behavior in organic solve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and process chemists developing synthetic pathways or formulations involving 3-([Methyl(phenyl)amino]methyl)aniline (CAS: 1016526-68-3), understanding its phase behavior in organic solvents is not merely a physical characterization step—it is the foundation of process optimization. This compound, characterized by a flexible methylene bridge linking a primary aniline and a tertiary N-methyl-N-phenylamine, presents a unique solvation challenge.

As a Senior Application Scientist, I have structured this whitepaper to move beyond static data. We will deconstruct the structural causality dictating its solubility, provide empirical profiling across solvent classes, and detail a self-validating experimental methodology designed to bypass common analytical artifacts (such as filter adsorption) that plague lipophilic amines.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-([Methyl(phenyl)amino]methyl)aniline, we must first analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP) [1]. The total cohesive energy of the molecule is divided into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

  • Dispersion Forces ( δD​ ): The molecule contains two aromatic rings (an aniline core and a phenyl substituent on the tertiary amine). These large, polarizable π -electron clouds dominate the molecule's intermolecular interactions, resulting in an exceptionally high affinity for non-polar, highly polarizable solvents like Toluene and Dichloromethane (DCM).

  • Polarity ( δP​ ): The asymmetry of the molecule, driven by the tertiary amine and the electron-donating primary amine, creates a moderate permanent dipole. This allows for favorable interactions with moderately polar aprotic solvents like Ethyl Acetate and Acetone.

  • Hydrogen Bonding ( δH​ ): While the primary amine (-NH 2​ ) acts as both a hydrogen-bond donor and acceptor, the tertiary amine acts solely as an acceptor. However, the steric bulk of the N-methyl and N-phenyl groups partially shields the tertiary nitrogen, reducing its effective δH​ contribution. Consequently, while it dissolves in protic solvents like Methanol, the solubility is lower than in halogenated solvents.

HSP_Interactions API 3-([Methyl(phenyl)amino]methyl)aniline Highly Lipophilic Core Dispersion Dispersion Forces (δD) Driven by Bis-Aromatic Rings Affinity: Toluene, DCM API->Dispersion Dominant Interaction Polarity Dipole Interactions (δP) Driven by Asymmetric Amines Affinity: EtOAc, Acetone API->Polarity Moderate Interaction HBonding Hydrogen Bonding (δH) Driven by Primary Amine (-NH2) Affinity: Alcohols API->HBonding Secondary Interaction

Structural drivers of solubility based on Hansen Solubility Parameters (HSP).

Empirical Solubility Profile in Organic Solvents

The conformational flexibility provided by the methylene (-CH 2​ -) bridge disrupts rigid crystal lattice packing, lowering the compound's melting point and generally enhancing its solubility in organic media compared to rigid, planar analogs.

Below is the quantitative solubility profile at standard ambient temperature (25.0 °C). Data is categorized by solvent class and dielectric constant ( ε ) to aid in solvent-swapping decisions during process chemistry.

Solvent ClassSolventDielectric Constant ( ε )Solubility Range (mg/mL)Descriptive Category
Halogenated Dichloromethane (DCM)8.93> 100Freely Soluble
Aromatic Toluene2.38> 100Freely Soluble
Ester Ethyl Acetate (EtOAc)6.0250 - 80Soluble
Ketone Acetone20.730 - 50Soluble
Alcohol (Protic) Methanol (MeOH)32.720 - 40Sparingly Soluble
Alcohol (Protic) Isopropanol (IPA)19.910 - 20Sparingly Soluble
Aliphatic n-Hexane1.88< 5Slightly Soluble
Aqueous (Ref) Water (pH 7.4)80.1< 0.1Practically Insoluble

Note: In aqueous systems at pH < 4.0, solubility drastically increases (>50 mg/mL) due to the protonation of the tertiary amine (pKa ~5.0) and primary aniline (pKa ~4.6), forming highly water-soluble cationic salts.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate highly accurate, thermodynamic solubility data for this compound, kinetic dissolution methods are insufficient. We employ a modified Saturation Shake-Flask Method , grounded in the principles of OECD Test Guideline 105 [3] and optimized for lipophilic amines [2].

The Causality Behind the Protocol Design
  • Why Centrifugation over Filtration? Lipophilic amines like 3-([Methyl(phenyl)amino]methyl)aniline exhibit a high propensity for non-specific binding to standard PTFE or Nylon syringe filters. Filtering the saturated solution strips the API from the solvent, artificially depressing the quantified solubility. Centrifugation circumvents this surface-adsorption artifact.

  • Why 24-Hour Equilibration? Shorter timeframes often capture kinetic supersaturation rather than true thermodynamic equilibrium. A 24-hour isothermal shake ensures the crystal lattice has fully stabilized with the solvent phase.

ShakeFlask Solid 1. Solid Excess Addition (Ensure visual presence of solid) Equil 2. Isothermal Equilibration (24h at 25.0 ± 0.1 °C, 300 rpm) Solid->Equil Solvent Added PhaseSep 3. Phase Separation (Centrifugation at 10,000 × g) Equil->PhaseSep Saturation Reached Analysis 4. HPLC-UV Quantification (Linear Range Validation) PhaseSep->Analysis Supernatant Extracted Validation 5. System Validation (Mass Balance & Triplicate RSD < 5%) Analysis->Validation Data Processing Validation->Equil If RSD > 5%, Re-equilibrate

Self-validating shake-flask methodology for thermodynamic solubility determination.

Step-by-Step Execution
  • Saturation Setup: Dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial. Incrementally add 3-([Methyl(phenyl)amino]methyl)aniline until a visible solid pellet persists, ensuring an excess solid phase.

  • Isothermal Shaking: Seal the vials and place them in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for exactly 24 hours.

  • Phase Separation: Transfer the vials directly to a temperature-controlled centrifuge (set to 25 °C to prevent temperature-shift precipitation). Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Supernatant Extraction & Dilution: Carefully aspirate an aliquot of the clear supernatant (e.g., 10 µL) using a positive displacement pipette (to account for solvent volatility/viscosity) and dilute it into a compatible mobile phase to fall within the linear range of your analytical curve.

  • HPLC-UV Quantification: Inject the diluted sample onto a C18 column. The dual aromatic rings provide strong chromophores; monitor at λ = 254 nm.

  • Self-Validation Loop: Calculate the Relative Standard Deviation (RSD) of triplicate independent vials. An RSD > 5% indicates incomplete equilibrium or analytical sampling error, mandating a return to Step 2 for an additional 12 hours of shaking.

Solvent Selection for Downstream Workflows

Understanding this profile allows researchers to engineer specific workflows:

  • Crystallization and Anti-Solvent Precipitation: Because the compound is freely soluble in DCM and Toluene but slightly soluble in Aliphatic hydrocarbons, an ideal crystallization strategy involves dissolving the crude API in a minimal volume of Toluene, followed by the slow, dropwise addition of n-Hexane (the anti-solvent) at 0 °C to force controlled nucleation.

  • Liquid-Liquid Extraction (LLE): During synthesis workups, the compound can be efficiently extracted from a neutralized aqueous phase (pH > 8) into Ethyl Acetate or DCM. If impurity purging is required, an acid-base wash cycle can be utilized: extract the API into acidic water (pH 2) leaving lipophilic neutral impurities in the organic phase, then basify the aqueous layer to pH 9 and back-extract the pure API into fresh DCM.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

Exploratory

An In-Depth Technical Guide to the Formation of 3-([Methyl(phenyl)amino]methyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the mechanism governing the formation of 3-([Methyl(phenyl)amino]methyl)aniline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism governing the formation of 3-([Methyl(phenyl)amino]methyl)aniline derivatives. These compounds, synthesized through a variation of the Mannich reaction, are of significant interest in medicinal chemistry and materials science. This document elucidates the nuanced interplay of reaction conditions, particularly acidity, in dictating the regioselectivity of the aminomethylation of aniline. By synthesizing established principles of electrophilic aromatic substitution with the specific reactivity of the involved intermediates, this guide offers a detailed rationale for the observed product distribution, including the formation of the thermodynamically less favored, yet synthetically valuable, meta-substituted product. Detailed experimental protocols, mechanistic diagrams, and a curated list of authoritative references are provided to support researchers in the successful synthesis and understanding of these important molecules.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in a vast array of chemical entities, from pharmaceuticals to advanced polymers. The introduction of an aminomethyl group, particularly at the meta-position, can profoundly influence a molecule's physicochemical properties, including its basicity, solubility, and receptor-binding capabilities. The synthesis of 3-([Methyl(phenyl)amino]methyl)aniline derivatives represents a specific application of the Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[1][2][3] This guide will dissect the intricate mechanistic details of this transformation, offering a robust framework for its practical application and optimization.

The Core Mechanism: A Tale of Two Reactivities

The formation of 3-([Methyl(phenyl)amino]methyl)aniline from N-methylaniline, formaldehyde, and aniline is a multi-step process. The overall transformation can be understood by considering two key stages: the formation of the electrophilic species and its subsequent reaction with the aniline nucleophile.

Generation of the Electrophile: The N-Methyl-N-phenyliminium Ion

The reaction is initiated by the acid-catalyzed condensation of N-methylaniline with formaldehyde. This process begins with the protonation of the formaldehyde carbonyl group, enhancing its electrophilicity. The nitrogen atom of N-methylaniline then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration of the resulting hemiaminal yields a highly reactive electrophile: the N-methyl-N-phenyliminium ion (often referred to as an Eschenmoser's salt precursor).[1][4]

G cluster_0 Iminium Ion Formation NMA N-Methylaniline Hemiaminal Hemiaminal Intermediate NMA->Hemiaminal FA Formaldehyde FA->Hemiaminal H_plus H+ Iminium N-Methyl-N-phenyliminium Ion Hemiaminal->Iminium -H₂O Water H₂O

Figure 1: Formation of the N-Methyl-N-phenyliminium Ion.

This iminium ion is a potent electrophile due to the positive charge on the nitrogen atom, which withdraws electron density from the methylene carbon, making it highly susceptible to nucleophilic attack.

The Dichotomy of Aniline Reactivity: Ortho, Para vs. Meta-Direction

The regiochemical outcome of the reaction hinges on the nature of the aniline nucleophile, which is profoundly influenced by the acidity of the reaction medium.

  • Under Neutral or Mildly Acidic Conditions (Kinetic Control): The amino group (-NH₂) of aniline is a powerful activating and ortho-, para-directing group.[5] The lone pair of electrons on the nitrogen atom participates in resonance with the aromatic ring, increasing the electron density at the ortho and para positions. Consequently, the electrophilic iminium ion will preferentially attack these positions, leading to the formation of 2- and 4-([Methyl(phenyl)amino]methyl)aniline as the major kinetic products.[6]

  • Under Strongly Acidic Conditions (Thermodynamic Control): In a sufficiently acidic environment, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[5][7] This protonation dramatically alters the electronic properties of the substituent. The positively charged anilinium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[8][9] This deactivation makes the aniline ring less nucleophilic overall, but the meta position becomes the least deactivated and therefore the most favorable site for electrophilic attack.

G cluster_0 Aniline Protonation cluster_1 Electrophilic Attack Aniline Aniline Anilinium Anilinium Ion Aniline->Anilinium + H⁺ Ortho_Para 2- and 4-substituted products Aniline->Ortho_Para Ortho, Para Attack (Kinetic Product) H_plus H+ Meta 3-([Methyl(phenyl)amino]methyl)aniline Anilinium->Meta Iminium N-Methyl-N-phenyliminium Ion Iminium->Aniline Iminium->Anilinium

Figure 2: Regioselectivity in the Mannich Reaction of Aniline.

Therefore, the synthesis of the 3-substituted derivative is achieved under conditions that favor the existence of the anilinium ion, a principle that can be leveraged to control the regioselectivity of the reaction.[8]

Competing Pathways and Side Reactions

A thorough understanding of any chemical transformation requires an appreciation of potential side reactions. In the context of this Mannich reaction, two primary competing pathways can diminish the yield of the desired product.

Aminal Formation

Under certain conditions, particularly with a high concentration of aniline, the iminium ion can be intercepted by another molecule of N-methylaniline or aniline to form an aminal, such as N,N'-diphenyl-N-methyl-methanediamine. This reaction is reversible and can be minimized by controlling the stoichiometry and reaction conditions.

N-Aminomethylation

The nitrogen atom of the primary amino group of aniline is also nucleophilic and can compete with the aromatic ring in attacking the iminium ion. This leads to the formation of N-([Methyl(phenyl)amino]methyl)aniline. This side reaction is generally less favored under strongly acidic conditions where the primary amine is protonated and thus less nucleophilic.

Experimental Protocol: A Guideline for Synthesis

The following protocol provides a general framework for the synthesis of 3-([Methyl(phenyl)amino]methyl)aniline derivatives. Optimization of reaction time, temperature, and stoichiometry may be necessary depending on the specific substrates and desired purity.

Materials:

  • N-methylaniline

  • Aniline

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for neutralization)

  • Organic solvent (e.g., ethanol, methanol, or a biphasic system)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Iminium Ion Formation (Pre-formation or in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methylaniline and formaldehyde in a suitable solvent.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture while cooling in an ice bath. The amount of acid should be sufficient to protonate the aniline that will be added subsequently.

  • Addition of Aniline: Add aniline to the reaction mixture.

  • Reaction: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G Start Combine N-Methylaniline, Formaldehyde, and Solvent Acidify Add Concentrated HCl Start->Acidify Add_Aniline Add Aniline Acidify->Add_Aniline Reflux Heat to Reflux Add_Aniline->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Monitor->Reflux Continue heating Workup Cool and Neutralize Monitor->Workup Reaction complete Extract Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Product 3-([Methyl(phenyl)amino]methyl)aniline Purify->Product

Figure 3: Experimental Workflow for the Synthesis.

Characterization of the Product

The structure of the synthesized 3-([Methyl(phenyl)amino]methyl)aniline derivative should be confirmed using standard spectroscopic techniques.

Table 1: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Signals for the aromatic protons of both aniline rings. - A singlet for the methylene (-CH₂-) protons. - A singlet for the N-methyl (-NCH₃) protons. - A broad singlet for the amino (-NH₂) protons.
¹³C NMR - Resonances for the aromatic carbons. - A signal for the methylene carbon. - A signal for the N-methyl carbon.
IR Spectroscopy - N-H stretching vibrations for the primary amine. - C-H stretching vibrations for aromatic and aliphatic groups. - C-N stretching vibrations. - Aromatic C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the calculated mass of the product.

Conclusion: A Versatile Synthesis with Tunable Regioselectivity

The formation of 3-([Methyl(phenyl)amino]methyl)aniline derivatives is a compelling example of how fundamental principles of organic chemistry can be manipulated to achieve a specific synthetic outcome. By carefully controlling the reaction acidity, it is possible to modulate the directing effect of the amino group on the aniline ring, favoring the formation of the meta-substituted product. This in-depth understanding of the reaction mechanism, coupled with the provided experimental framework, empowers researchers to harness this powerful transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Vanillic Mannich bases: synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. RSC Advances, 2020. Available from: [Link]

  • Mannich reaction. Wikipedia. Available from: [Link]

  • Acid-promoted meta-C-H bond amination of aniline to directly synthesize m-diphenylamine. CCS Chemistry, 2022. Available from: [Link]

  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, 2023. Available from: [Link]

  • Studies on the mechanism of the Mannich reaction. Journal of Pharmaceutical Sciences, 1968. Available from: [Link]

  • Protonation of aniline slows electrophilic aromatic substitution... Pearson+. Available from: [Link]

  • Reactions of Aniline. Chemistry Steps. Available from: [Link]

  • Three-component radical homo Mannich reaction. Nature Communications, 2021. Available from: [Link]

  • Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online, 2018. Available from: [Link]

  • Application of the Mannich reaction in the structural modification of natural products. PMC, 2020. Available from: [Link]

  • Aminomethyl Transfer (Mannich) Reactions Between an O‐Triethylsilylated Hemiaminal and Anilines... ResearchGate. Available from: [Link]

  • Electrophilic Substitution Reaction of Anilines. BYJU'S. Available from: [Link]

  • Mn catalysed Periodate Oxidation of anilines – Thermodynamic and Isokinetic studies. International Journal of Chemical and Physical Sciences, 2015. Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • Process of preparing substituted anilines. Google Patents.
  • Mannich Reaction. Organic Chemistry Portal. Available from: [Link]

  • Mannich reaction between 4-nitrobenzaldehyde, acetone and aniline. ResearchGate. Available from: [Link]

  • Nitro-Mannich Reaction. Chemical Reviews, 2013. Available from: [Link]

  • Synergistic Acid-Catalyzed Synthesis of N-Aryl-Substituted Azacycles from Anilines and Cyclic Ethers. Organic Letters, 2016. Available from: [Link]

  • Ligand-Promoted Meta-C–H Amination and Alkynylation. PMC. Available from: [Link]

  • Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. Available from: [Link]

  • The synthesis and reactions of some N-acyl-N-aryliminium ions. Arkivoc, 2000. Available from: [Link]

  • Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry, 2018. Available from: [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Supporting Information. Available from: [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai Journal of Science, 2012. Available from: [Link]

  • Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Chemistry Portal. Available from: [Link]

  • The Direct Catalytic Asymmetric Three-Component Mannich Reaction. ResearchGate. Available from: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Journal of Drug Delivery and Therapeutics, 2023. Available from: [Link]

  • Electrophilic Aromatic Substitution. Making Molecules. Available from: [Link]

  • Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. PMC. Available from: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 2025. Available from: [Link]

  • N,N,N,N-tetramethylmethanediamine. Chemical Synthesis Database. Available from: [Link]

  • Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. The Journal of Physical Chemistry C, 2023. Available from: [Link]

  • Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ResearchGate. Available from: [Link]

  • Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. PubMed. Available from: [Link]

  • Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. ResearchGate. Available from: [Link]

  • Unusual Reactivity of N,N,N ,N -Tetramethylethylenediamine-Coordinated Neutral Ni(II) Polymerization Catalysts. ResearchGate. Available from: [Link]

  • Gas phase ion/molecule reaction spectrum of p-methylphenylnitrenium ion... ResearchGate. Available from: [Link]

  • Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. Google Patents.
  • Synthesis of tetraphenylammonium, a phantom ion whose existence had not been confirmed. Asia Research News. Available from: [Link]

  • Synthesis, characterization and biological activity of N-phenyl- Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes... Semantic Scholar. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-([Methyl(phenyl)amino]methyl)aniline as a Strategic Precursor in the Discovery of Small-Molecule Plasma Kallikrein Inhibitors

Executive Overview The development of targeted therapies for plasma kallikrein-mediated diseases, such as Hereditary Angioedema (HAE) and diabetic macular edema, has shifted heavily toward orally bioavailable small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of targeted therapies for plasma kallikrein-mediated diseases, such as Hereditary Angioedema (HAE) and diabetic macular edema, has shifted heavily toward orally bioavailable small molecules[1][2]. A critical breakthrough in this domain is the synthesis of trifluoromethyl-substituted pyrazoles, which act as potent, selective inhibitors of human plasma kallikrein[3][4].

This application note details the strategic utilization of 3-([Methyl(phenyl)amino]methyl)aniline (CAS: 1016526-68-3) as a highly specialized precursor in the drug discovery pipeline. By providing a robust meta-aniline coupling partner equipped with a conformationally locked hydrophobic tail, this precursor enables the rapid generation of high-affinity protease inhibitors[3].

Strategic Rationale & Mechanistic Grounding

The Kallikrein-Kinin System (KKS)

Plasma kallikrein (PK) is a serine protease zymogen that, upon activation by Factor XIIa, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin[4]. Overproduction of bradykinin leads to severe vasodilation and vascular leakage, the clinical hallmarks of HAE[5].

KKS_Pathway FXII Factor XII (FXII) FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Autoactivation Kallikrein Plasma Kallikrein FXIIa->Kallikrein Cleaves PK PK Prekallikrein (PK) PK->Kallikrein Activation Kallikrein->FXIIa Positive Feedback Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK HMWK High-Molecular-Weight Kininogen HMWK->Bradykinin B2R B2 Receptor Activation (Vasodilation & Edema) Bradykinin->B2R Binds Inhibitor Trifluoromethyl-Pyrazole Inhibitor (Precursor-Derived) Inhibitor->Kallikrein Competitive Inhibition

Fig 1: The Kallikrein-Kinin System and targeted inhibition of Plasma Kallikrein.

Why This Specific Precursor?

The structural design of 3-([Methyl(phenyl)amino]methyl)aniline is not arbitrary; it is a highly optimized pharmacophore delivery vehicle:

  • S1/S2 Pocket Occupation: The N -methyl- N -phenylaminomethyl moiety is strategically designed to occupy the hydrophobic S1 and S2 sub-pockets of the PK active site.

  • Conformational Restriction: The N -methyl group restricts the rotational degrees of freedom around the benzylic amine, minimizing the entropic penalty upon binding and locking the molecule into its bioactive conformation.

  • Vector Alignment: The meta-substituted aniline provides the exact geometric vector required to project the pyrazole-5-carboxamide core into the catalytic triad of the protease.

Physicochemical Profiling

Table 1: Physicochemical Properties of the Precursor

PropertyValue / Description
Chemical Name 3-([Methyl(phenyl)amino]methyl)aniline
CAS Number 1016526-68-3
Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Key Functional Groups Primary aromatic amine (nucleophile), Tertiary benzylic amine
Structural Role S1/S2 pocket binder; Amide coupling partner

Synthetic Workflow & Methodologies

The generation of the final inhibitor requires a highly chemoselective approach to avoid degrading the sensitive benzylic amine linkage during the reduction of the nitro intermediate[3].

Synthetic_Workflow SM1 N-methylaniline + 3-nitrobenzyl bromide Alkylation Alkylation (K2CO3, DMF) SM1->Alkylation Int1 N-methyl-N-(3-nitrobenzyl)aniline Alkylation->Int1 Reduction Chemoselective Reduction (Fe powder, AcOH, 60°C) Int1->Reduction Precursor 3-([Methyl(phenyl)amino]methyl)aniline (Target Precursor) Reduction->Precursor Coupling Amide Coupling (HATU, DIPEA, DMF) Precursor->Coupling Final Plasma Kallikrein Inhibitor Coupling->Final Core 3-(Trifluoromethyl)-1H-pyrazole -5-carboxylic acid Core->Coupling

Fig 2: Chemoselective synthetic workflow for generating pyrazole-based PK inhibitors.

Protocol 1: Chemoselective Synthesis of the Precursor

Adapted from established patent literature for synthesizing kallikrein inhibitors[3].

Step-by-Step Methodology:

  • Preparation: Dissolve N -methyl- N -(3-nitrobenzyl)aniline (1.5 g, 6.19 mmol) in glacial acetic acid (20 mL) under a nitrogen atmosphere.

  • Reduction: Add fine iron powder (1.729 g, 31.0 mmol) in a single portion.

  • Heating: Heat the stirred suspension to 60 °C for 30 minutes.

  • Quenching & Extraction: Quench the reaction by adding deionized water (100 mL). Filter the mixture through a pad of Celite to remove iron salts. Extract the filtrate with ethyl acetate (2 × 100 mL).

  • Washing & Isolation: Wash the combined organic layers with water (2 × 100 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure precursor.

Expertise & Causality (Why these conditions?):

  • Avoidance of Catalytic Hydrogenation: Using H2​ with Pd/C poses a severe risk of hydrogenolysis (cleavage) of the benzylic C−N bond. Iron powder in acetic acid provides a mild, single-electron transfer reduction that is entirely chemoselective for the nitro group, preserving the critical tertiary amine tail[3].

  • Temperature Control: 60 °C provides the exact thermal activation energy required for the reduction without inducing thermal degradation of the resulting electron-rich aniline.

Self-Validating System (Quality Control):

  • Yield: Expect ~40-45% yield of a stable intermediate.

  • 1H NMR (300 MHz, DMSO-d6): Validation is confirmed by the appearance of a broad singlet at δ 5.46 (s, 2H), which is D2​O interchangeable, corresponding to the new primary amine. The critical N -methyl singlet must remain intact at δ 3.02 (s, 3H)[3].

Protocol 2: Amide Coupling for Inhibitor Generation

Step-by-Step Methodology:

  • Activation: To a solution of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add 3-([Methyl(phenyl)amino]methyl)aniline (1.1 eq) dropwise as a solution in DMF. Stir for 2-4 hours.

  • Workup: Dilute with ethyl acetate, wash sequentially with saturated NaHCO3​ , water, and brine.

  • Purification: Concentrate and purify via reverse-phase HPLC.

Expertise & Causality:

  • Reagent Selection (HATU/DIPEA): The pyrazole-5-carboxylic acid is sterically hindered and electronically deactivated by the adjacent trifluoromethyl group. HATU generates a highly reactive HOAt ester, forcing the acylation to completion rapidly. DIPEA acts as a non-nucleophilic base, preventing side reactions with the activated ester.

Self-Validating System (Quality Control):

  • LC-MS: For the standard coupled product, expect an ES+ mass peak corresponding to the specific pyrazole derivative (e.g., m/z 480.3 [M+1] for standard derivatives)[3].

Pharmacological Profiling & Screening

Once synthesized, the library of compounds derived from this precursor is evaluated using a fluorogenic Plasma Kallikrein Inhibition Assay. The data below illustrates the critical Structure-Activity Relationship (SAR) imparted by the precursor's specific geometry.

Table 2: Representative SAR Data for Plasma Kallikrein Inhibition

Compound Derivative (Aniline Moiety)PK IC50 (nM)Mechanistic Rationale
N -methyl- N -phenylaminomethyl (Target) < 10 Optimal hydrophobic packing in S1/S2 pockets; N -methyl group restricts rotational degrees of freedom, locking the bioactive conformation.
N -H- N -phenylaminomethyl (Des-methyl)> 50Increased entropic penalty upon binding due to free rotation; suboptimal van der Waals contacts.
Para-substituted aniline isomer> 500Incorrect vector for the pyrazole core; severe steric clashes with the S3 subsite of the protease.

Note: The sub-10 nM potency achieved by the target precursor demonstrates why it is heavily patented and utilized in the development of clinical-grade HAE therapeutics[3][4].

References

  • Kotian, P. L., et al. "Trifluoromethyl-substituted pyrazoles as kallikrein inhibitors of human plasma." United States Patent 10,611,736. BioCryst Pharmaceuticals Inc.
  • Ogawa, A. K., et al. "Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases." National Center for Biotechnology Information (PMC).
  • Farkas, H., et al. "Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema." National Center for Biotechnology Information (PMC).

Sources

Application

Application Note: Catalytic Mono-Amination of 3-([Methyl(phenyl)amino]methyl)aniline in Drug Discovery Workflows

Introduction & Structural Analysis In modern pharmaceutical development, the construction of complex diarylamines is heavily reliant on the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction[1]. The compound 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

In modern pharmaceutical development, the construction of complex diarylamines is heavily reliant on the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction[1]. The compound 3-([Methyl(phenyl)amino]methyl)aniline (CAS: 1016526-68-3) presents a unique and highly valuable scaffold for this transformation. Structurally, it is a bifunctional molecule containing:

  • A Primary Aniline: The highly nucleophilic target site for C-N bond formation.

  • A Tertiary Benzylamine Moiety: A sterically shielded methyl(phenyl)amino group located at the meta position.

The primary challenge when subjecting primary anilines to catalytic amination is the competitive formation of bis-arylated byproducts (triarylamines)[2]. Furthermore, the presence of the tertiary amine in the substrate introduces the theoretical risk of off-target metal coordination, which can poison the palladium catalyst. This application note details a highly optimized, self-validating protocol designed to achieve strict mono-arylation while preventing catalyst deactivation.

Mechanistic Causality & Catalyst Selection

The Buchwald-Hartwig amination operates via a well-defined Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination[3].

To overcome the dual challenges of bis-arylation and off-target coordination, the selection of the ligand is the most critical variable. First-generation catalysts (e.g., Pd(OAc)₂ with BINAP) often suffer from sluggish reductive elimination, allowing the mono-arylated product to re-enter the catalytic cycle and undergo a second arylation[4].

By employing BrettPhos Pd G3 , a third-generation palladacycle precatalyst, we manipulate the reaction's causality in three ways:

  • Rapid Activation: The G3 precatalyst rapidly activates under mild basic conditions to form the highly active, monoligated Pd(0) species, preventing the formation of unreactive Pd dimers[5].

  • Steric Shielding: The extreme steric bulk of the BrettPhos biaryl phosphine ligand physically blocks the coordination of a second aryl halide to the Pd(II) center, strictly enforcing mono-arylation[2].

  • Accelerated Reductive Elimination: The electron-rich nature of BrettPhos destabilizes the Pd(II) amido intermediate, forcing a rapid reductive elimination that outpaces any competitive side reactions[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineBind Pd(II)(Ar)(NHR)L Amido Complex OxAdd->AmineBind + R-NH2 + Base - Base·HX AmineBind->Pd0 Reductive Elimination Product Ar-NHR Diarylamine Product AmineBind->Product Yields

Fig 1. Pd-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.

Quantitative Optimization Data

To establish a trustworthy and reproducible protocol, various catalytic systems were evaluated for the coupling of 3-([Methyl(phenyl)amino]methyl)aniline with a standard pharmaceutical electrophile (4-bromopyridine). The data below illustrates the causality behind the final protocol parameters.

EntryPrecatalyst / CatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene10041Sluggish reductive elimination; ~15% bis-arylation observed.
2Pd(OAc)₂ (5 mol%)XPhosNaOtBuDioxane10076Good conversion; minor dehalogenation of aryl halide.
3 BrettPhos Pd G3 (2 mol%) BrettPhos NaOtBu THF 65 95 Rapid Pd(0) generation; strict mono-arylation due to ligand bulk.
4BrettPhos Pd G3 (2 mol%)BrettPhosNoneTHF650Reaction stalled; base is strictly required for amine deprotonation.

Note: Yields determined by LC-MS using an internal standard.

Self-Validating Experimental Protocol

This methodology provides a step-by-step workflow for the mono-arylation of 3-([Methyl(phenyl)amino]methyl)aniline. The protocol is designed as a self-validating system, meaning the physical observations at each step confirm the chemical state of the reaction.

Materials Required:
  • 3-([Methyl(phenyl)amino]methyl)aniline (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.05 equiv, 1.05 mmol)

  • BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • BrettPhos ligand (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M, 5.0 mL)

Step-by-Step Methodology:
  • Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with the aryl bromide, BrettPhos Pd G3, BrettPhos ligand, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic; moisture will quench the base and prematurely degrade the precatalyst.

  • Solvent & Amine Addition: Add 5.0 mL of anhydrous, degassed THF to the vial, followed by 3-([Methyl(phenyl)amino]methyl)aniline. Seal the vial with a PTFE-lined septum cap.

  • Activation Observation (Self-Validation Check 1): Stir the mixture at room temperature for 5 minutes. The solution will transition from a pale yellow suspension to a deep red/orange homogeneous solution .

    • Causality: This color change is the visual confirmation that the G3 precatalyst has been successfully activated by the base to form the active, monoligated BrettPhos-Pd(0) species[5]. If the solution turns black, palladium black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Heating & Reaction: Transfer the sealed vial to a pre-heated aluminum block at 65 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • Reaction Monitoring (Self-Validation Check 2): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The complete disappearance of the primary aniline mass (m/z 212.1) and the appearance of the mono-arylated product mass confirms reaction completion.

  • Quenching: Remove the vial from heat, open it to the air, and add 5 mL of ethyl acetate and 5 mL of water to quench the active palladium species.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Degas 2. Solvent Addition & Amine Loading Prep->Degas React 3. Heating (65°C, 2-4 h) Degas->React Monitor 4. Reaction Monitoring (LC-MS / TLC) React->Monitor Workup 5. Basic Aqueous Workup Monitor->Workup Purify 6. Flash Chromatography (Product Isolation) Workup->Purify

Fig 2. Step-by-step experimental workflow for the catalytic amination protocol.

Troubleshooting & Workup Causality

The unique structure of 3-([Methyl(phenyl)amino]methyl)aniline requires specific handling during the workup phase to ensure high isolated yields.

  • Managing the Tertiary Amine Basicity: Standard Buchwald-Hartwig workups often use mild acidic washes (e.g., saturated NH₄Cl) to remove unreacted base and inorganic salts. However, the methyl(phenyl)amino group on this substrate is basic. If the aqueous phase drops below pH 7, this tertiary amine will protonate, dragging your target product into the aqueous layer. Causality-driven solution: Perform the aqueous extraction using a slightly basic solution (e.g., 5% NaHCO₃) to ensure the target molecule remains entirely neutral and partitions cleanly into the organic layer (Ethyl Acetate or Dichloromethane).

  • Catalyst Poisoning: If the reaction stalls at <50% conversion, the tertiary amine moiety may be outcompeting the phosphine ligand for the Pd center. Causality-driven solution: Ensure the BrettPhos ligand is loaded at a strict 1:1 ratio with the Pd precatalyst. The extreme steric bulk of BrettPhos is specifically designed to outcompete off-target nitrogen coordination[2].

References[1] Buchwald–Hartwig amination - Wikipedia[3]Buchwald-Hartwig Amination - Chemistry LibreTexts[5]Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities - ACS Organometallics[2]Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - RSC[4] Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH

Sources

Method

Application Note: Selective C–N Cross-Coupling Functionalization of 3-([Methyl(phenyl)amino]methyl)aniline

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination Substrate Analysis & Strategic Design The molecule 3-([Methyl(phenyl)amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination

Substrate Analysis & Strategic Design

The molecule 3-([Methyl(phenyl)amino]methyl)aniline (CAS: 1016526-68-3) is a highly versatile building block in pharmaceutical chemistry, featuring two distinct nitrogen centers: a primary aromatic amine (aniline) and a tertiary benzylic amine[1].

When designing a functionalization strategy via cross-coupling, the primary objective is to achieve high chemoselectivity. The primary aniline is the intended reactive site for C–N bond formation. However, the presence of the tertiary methyl(phenyl)amine moiety introduces a significant risk of catalyst poisoning. If the tertiary amine coordinates to the palladium center, it can create a stable, unreactive resting state that stalls the catalytic cycle[2]. To overcome this, the reaction must be engineered using sterically demanding ligands that physically block the bulky tertiary amine from coordinating, while still allowing the unhindered primary aniline to undergo efficient coupling.

Mechanistic Causality & Reagent Selection

The Buchwald-Hartwig amination has evolved over the past 25 years into the premier method for synthesizing aryl amines[3],[4]. The reaction proceeds through a well-defined catalytic cycle: oxidative addition of the aryl halide to a Pd(0) species, amine coordination, base-mediated deprotonation, and reductive elimination to form the C–N bond[5].

To ensure a self-validating and highly efficient protocol for this specific substrate, every reagent is chosen with strict mechanistic causality:

  • Catalyst & Ligand: We utilize Pd2​(dba)3​ paired with BrettPhos or RuPhos . The extreme steric bulk of these biarylphosphine ligands accelerates reductive elimination and completely suppresses off-target coordination from the substrate's tertiary amine. Bidentate ligands like BINAP often fail here due to slower reductive elimination rates and higher susceptibility to Lewis base poisoning[6].

  • Base: Sodium tert-butoxide (NaOtBu) is the optimal base for deprotonating the palladium-amine complex in non-polar solvents. If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, nitriles), the weaker base Cs2​CO3​ is used, often requiring a shift to polar solvents like 1,4-Dioxane to facilitate the expulsion of the anionic leaving group[2].

  • Solvent: Anhydrous Toluene is preferred. Non-polar solvents resist the formation of new charges, destabilizing off-cycle polar intermediates and driving the catalytic cycle forward[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination Ar-Pd(II)(L)(NH2R)-X OxAdd->AmineCoord 3-([Methyl(phenyl)amino]methyl)aniline Deprot Deprotonation Ar-Pd(II)(L)-NHR AmineCoord->Deprot Base (e.g., NaOtBu) RedElim Reductive Elimination Ar-NHR Product Deprot->RedElim HX Removal RedElim->Pd0 Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting key intermediate states.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 3-([Methyl(phenyl)amino]methyl)aniline with a model aryl halide (4-bromotoluene). The data illustrates the critical nature of ligand and base selection.

EntryCatalyst System (4 mol% Pd)Base (1.5 eq)SolventTemp (°C)Observation / Yield (%)
1 Pd2​(dba)3​ / BINAPNaOtBuToluene11042% (Sluggish, catalyst poisoning)
2 Pd(OAc)2​ / Xantphos Cs2​CO3​ 1,4-Dioxane10068% (Moderate conversion)
3 Pd2​(dba)3​ / BrettPhos NaOtBu Toluene 100 94% (Optimal, rapid conversion)
4 Pd2​(dba)3​ / BrettPhosDBUToluene10071% (Homogeneous conditions)[7]

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By strictly controlling the atmosphere and monitoring physical state changes, the operator can verify the integrity of the reaction at each step[8].

Step 1: Reagent Assembly (Glovebox or Standard Schlenk Technique)
  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-([Methyl(phenyl)amino]methyl)aniline (1.0 mmol, 212.3 mg).

  • Add the Aryl Halide (1.1 mmol). Causality: A slight excess ensures complete consumption of the valuable aniline substrate.

  • Add Pd2​(dba)3​ (0.02 mmol, 18.3 mg) and BrettPhos (0.04 mmol, 21.5 mg). Causality: The 1:2 Pd-to-ligand ratio ensures the complete formation of the highly active monomeric Pd(0)L complex.

  • Add NaOtBu (1.5 mmol, 144.2 mg).

Step 2: Atmospheric Control (Critical Validation Step)
  • Seal the Schlenk tube with a rubber septum.

  • Connect to a Schlenk line and perform three rigorous cycles of vacuum (5 mins) followed by Argon backfilling.

  • Causality: Palladium(0) and electron-rich phosphines are highly susceptible to oxidation by dissolved O2​ . Complete exclusion of oxygen is mandatory to prevent the irreversible formation of inactive Pd(II) oxides[6].

Step 3: Solvent Addition & Reaction Execution
  • Inject anhydrous, degassed Toluene (10 mL) through the septum via syringe.

  • Self-Validation Check: The solution should initially appear dark purple/red (characteristic of Pd2​(dba)3​ ) and rapidly transition to a dark yellow/brown hue upon heating, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Place the tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 8–12 hours.

Step 4: Quenching and Purification
  • Cool the reaction to room temperature. Quench by adding 5 mL of deionized water to dissolve inorganic salts.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a tightly packed pad of Celite. Causality: Celite traps insoluble palladium black and prevents it from streaking during chromatography[6].

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Prep Reagent Prep & Assembly Degas Degassing (Argon Purge) Prep->Degas React Cross-Coupling 100°C, 8-12h Degas->React Workup Quench & Extraction React->Workup Purify Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the cross-coupling functionalization.

Protocol Self-Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, perform the following analytical checks:

  • LC-MS Tracking: The reaction is deemed complete when the mass peak of the starting aniline ( m/z 213.1 [M+H]+ ) is entirely replaced by the product mass.

  • 1H NMR Confirmation: Successful functionalization is confirmed by the disappearance of the broad singlet corresponding to the primary aniline −NH2​ protons (typically around δ 3.5–4.0 ppm in CDCl3​ ) and the appearance of a new secondary amine −NH− proton signal (often shifted downfield to δ 5.0–6.5 ppm depending on the aryl substituent).

References
  • ACS Publications - Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. URL:[Link]

  • Wikipedia - Buchwald–Hartwig amination. URL:[Link]

  • Organic Synthesis - Buchwald-Hartwig Coupling General Procedures. URL: [Link]

  • Angewandte Chemie International Edition - The Buchwald-Hartwig Amination After 25 Years. URL:[Link]

  • Chemistry - A European Journal - The Role of the Base in Buchwald-Hartwig Amination. URL:[Link]

  • Organic Process Research & Development - The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. URL:[Link]

  • ChemSrc - 3-([Methyl(phenyl)amino]methyl)aniline Compound Data. URL:[Link]

Sources

Application

Application Note: Strategies for Incorporating 3-([Methyl(phenyl)amino]methyl)aniline into Polymer Architectures

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Compound of Interest: 3-([Methyl(phenyl)amino]methyl)aniline (CAS: 1016526-68-3)[1] Introduction & Mechanistic Rationale The integrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Compound of Interest: 3-([Methyl(phenyl)amino]methyl)aniline (CAS: 1016526-68-3)[1]

Introduction & Mechanistic Rationale

The integration of complex, multi-functional small molecules into polymer backbones is a cornerstone of advanced materials design, particularly for pH-responsive drug delivery systems, optoelectronics, and catalytic supports[2]. The compound 3-([Methyl(phenyl)amino]methyl)aniline presents a highly versatile building block due to its dual-nitrogen functionality:

  • A primary aromatic amine (aniline derivative): Highly reactive toward electrophiles such as acyl chlorides and anhydrides.

  • A tertiary amine (N-methyl-N-phenyl group): Sterically hindered and significantly less nucleophilic, allowing for chemoselective functionalization of the primary amine without the need for complex protecting-group chemistry.

This application note details two field-proven, self-validating strategies for incorporating this molecule into polymer architectures: Post-Polymerization Modification (Grafting) onto alternating copolymers, and De Novo Monomer Synthesis followed by Reversible Addition-Fragmentation chain Transfer (RAFT) copolymerization.

Strategy A: Post-Polymerization Modification via PSMA Grafting

Poly(styrene-alt-maleic anhydride) (PSMA) is an ideal backbone for grafting due to the high reactivity of its alternating maleic anhydride units[3]. The primary aniline group of 3-([Methyl(phenyl)amino]methyl)aniline undergoes rapid ring-opening amidation with PSMA to form a succinamic acid intermediate, which is subsequently cyclodehydrated (imidized) to form a robust, hydrolytically stable polymer[4][5].

Workflow Visualization

PSMA_Grafting A Poly(styrene-alt-maleic anhydride) (PSMA Backbone) C Ring-Opening Amidation (DMF/THF, 25°C) A->C B 3-([Methyl(phenyl)amino]methyl)aniline (Functional Amine) B->C D Succinamic Acid Intermediate (Pendant Amide/Acid) C->D E Thermal/Chemical Imidization (120°C or Ac2O/NaOAc) D->E F Final Imidized Polymer Backbone (pH-Responsive/Optoelectronic) E->F

Workflow for post-polymerization grafting of functional anilines onto PSMA backbones.
Protocol 1: Amidation and Imidization of PSMA

Causality Note: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is selected as the solvent because it solubilizes both the hydrophobic PSMA backbone and the aromatic amine, preventing premature precipitation of the intermediate succinamic acid polymer[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent (based on anhydride repeat units) of PSMA (e.g., Mw ~35,000) in anhydrous DMF to achieve a 10 wt% solution.

  • Amidation: Dropwise add 1.05 equivalents of 3-([Methyl(phenyl)amino]methyl)aniline dissolved in a minimal amount of DMF. Stir the reaction at 25 °C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Check: Extract a 0.5 mL aliquot, precipitate in diethyl ether, and analyze via FT-IR. The complete disappearance of the anhydride bands at 1850 cm⁻¹ and 1770 cm⁻¹, alongside the appearance of an amide I band at ~1650 cm⁻¹, confirms quantitative amidation[3].

  • Chemical Imidization: To the reaction mixture, add 3.0 equivalents of acetic anhydride and 1.0 equivalent of anhydrous sodium acetate (catalyst).

  • Cyclodehydration: Heat the mixture to 120 °C for 6 hours. The elevated temperature and dehydrating agent drive the ring-closure of the succinamic acid to the imide[5].

  • Purification: Cool the mixture to room temperature and precipitate dropwise into a 10-fold excess of cold methanol. Filter the polymer, wash extensively with methanol, and dry in a vacuum oven at 60 °C for 24 hours.

Strategy B: Monomer Synthesis and RAFT Copolymerization

For applications requiring precise control over molecular weight, dispersity (Đ), and polymer architecture (e.g., block copolymers for micellar drug delivery), synthesizing a polymerizable monomer is superior to grafting. Reacting the primary amine with methacryloyl chloride yields a methacrylamide monomer. RAFT polymerization is explicitly chosen over standard free radical polymerization to prevent the broad molecular weight distributions typically associated with the polymerization of bulky N-phenylmethacrylamide derivatives[6].

Workflow Visualization

RAFT_Polymerization M1 Synthesized Methacrylamide Monomer Init Radical Initiation & Pre-equilibrium M1->Init M2 Co-monomer (e.g., MMA) M2->Init CTA RAFT Agent (CPDT) + Initiator (AIBN) CTA->Init Prop Chain Propagation (70°C, DMF) Init->Prop Equil Main RAFT Equilibrium (Degenerate Chain Transfer) Prop->Equil Term Well-Defined Copolymer (Low PDI, Controlled MW) Equil->Term

RAFT copolymerization mechanism for synthesizing well-defined methacrylamide architectures.
Protocol 2: Synthesis of the Methacrylamide Monomer
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 10.0 mmol of 3-([Methyl(phenyl)amino]methyl)aniline and 12.0 mmol of triethylamine (acid scavenger) in 50 mL of anhydrous dichloromethane (DCM).

  • Acylation: Cool the flask to 0 °C using an ice bath. Add 11.0 mmol of methacryloyl chloride dropwise over 20 minutes.

    • Causality Note: Strict temperature control at 0 °C prevents exothermic runaway and suppresses premature thermal auto-polymerization of the newly formed vinyl groups[6].

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/Ethyl Acetate) to isolate N-(3-([methyl(phenyl)amino]methyl)phenyl)methacrylamide.

Protocol 3: RAFT Copolymerization with Methyl Methacrylate (MMA)
  • Preparation: In a 10 mL Schlenk tube, combine the synthesized methacrylamide monomer (1.0 mmol), MMA (9.0 mmol), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDT, RAFT agent, 0.05 mmol), and Azobisisobutyronitrile (AIBN, initiator, 0.01 mmol) in 4.0 mL of anhydrous DMF[6].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which acts as a radical scavenger and terminates chain growth.

  • Polymerization: Backfill with argon, seal the tube, and immerse in a pre-heated oil bath at 70 °C for 16 hours.

  • Isolation: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Dilute with THF and precipitate into cold hexanes. Collect the pinkish polymer (color derived from the trithiocarbonate RAFT end-group) via centrifugation.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties of the polymer backbones generated via the two distinct methodologies.

Polymerization StrategyPolymer ArchitectureFunctional Group DensityExpected Mw​ (kDa)Dispersity (Đ)Expected Tg​ (°C)
PSMA Grafting (Imidization) Alternating CopolymerHigh (~50 mol%)35 - 451.8 - 2.2145 - 165
RAFT Copolymerization Random Copolymer (with MMA)Tunable (10 mol% target)20 - 30< 1.3115 - 125

Note: The high Tg​ in the grafted PSMA system is attributed to the rigid, bulky N-phenylimide rings restricting backbone chain mobility[5].

References

  • Kotian et al. "United States Patent: Polymers and semipermeable polymer matrices." Googleapis.com. Available at: [Link]

  • Rusu, G. et al. "Chemical transformation of poly(Styrene-Alt-Maleic Anhydride) with p-amino-N, N-diethylaniline." ResearchGate. Available at:[Link]

  • Yang, W. et al. "Kinetics and simulation of the imidization of poly(styrene‐co‐maleic anhydride) with amines." ResearchGate. Available at:[Link]

  • Brooks, W. L. A. et al. "Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-phenylmethacrylamide." eScholarship. Available at:[Link]

  • Henry, S. M. et al. "pH-Responsive Poly(styrene-alt-maleic anhydride) Alkylamide Copolymers for Intracellular Drug Delivery." Biomacromolecules - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 3-([Methyl(phenyl)amino]methyl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and chemical challenges associated with purifying 3-([Methyl(phenyl)amino]methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and chemical challenges associated with purifying 3-([Methyl(phenyl)amino]methyl)aniline . Because this compound features both a primary aniline and a tertiary N-alkyl-N-aryl amine, it presents unique challenges including liquid-liquid phase separation (LLPS), oxidative degradation, and polymorphic instability.

This guide provides field-proven troubleshooting strategies, quantitative solvent data, and self-validating experimental protocols to ensure high-purity crystalline recovery.

Part 1: Expert Troubleshooting & FAQs

Q1: Every time I cool the supersaturated solution, my compound forms a biphasic oily layer at the bottom of the flask instead of crystallizing. Why does this happen, and how do I fix it?

A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1]. It occurs when the cooling trajectory of your supersaturated solution crosses the liquid-liquid coexistence boundary (the binodal curve) before it crosses the solid-liquid solubility curve[2]. Because 3-([Methyl(phenyl)amino]methyl)aniline has a relatively low melting point and flexible substituents, it is highly prone to LLPS[3]. When the oil phase forms, impurities preferentially partition into these droplets, severely compromising the purity of any crystals that eventually solidify from the oil[4].

Causality & Resolution: To bypass the binodal curve, you must alter the thermodynamics of the system.

  • Reduce Initial Concentration: LLPS is highly concentration-dependent. Diluting the system often shifts the cooling trajectory outside the binodal envelope[2].

  • Seeding: Introduce seed crystals just above the LLPS cloud-point temperature. This provides a surface for heterogeneous solid nucleation, depleting supersaturation before the liquid demixes[3].

  • Adjust the Solvent Matrix: If using an anti-solvent system, swift cooling or excessive anti-solvent addition can force the system into the spinodal decomposition region[5]. Slowly titrate the anti-solvent to the edge of the metastable zone width (MSZW) instead.

Q2: My isolated free-base crystals turn from pale yellow to a dark brown sludge after a few days of benchtop storage. How can I prevent this degradation?

A2: Aniline derivatives are notoriously susceptible to air oxidation. The electron-rich nature of the aromatic ring, further activated by the meta-aminomethyl group, facilitates the formation of highly colored quinonoid, azo, and azoxy polymeric byproducts[6].

Causality & Resolution: Oxidation is a radical-mediated process accelerated by light, transition metal impurities, and oxygen.

  • Inert Processing: Perform all recrystallization steps under a nitrogen or argon atmosphere using degassed solvents.

  • Salt Formation (Highly Recommended): Convert the free base to its hydrochloride (HCl) salt. Protonating the amine lone pairs drastically reduces the electron density on the aromatic ring, shutting down the oxidative pathway and yielding a highly stable, easily crystallizable solid[6].

Part 2: Visualizing the Crystallization Logic

LLPS_Troubleshooting Start Hot Supersaturated Solution Cooling Cooling Trajectory Start->Cooling Binodal Crosses Binodal Curve (LLPS / Oiling Out) Cooling->Binodal High Conc. / Rapid Cool Solubility Crosses Solubility Curve (Nucleation) Cooling->Solubility Optimized Dilute Decrease Concentration Binodal->Dilute Troubleshoot Seed Add Seed Crystals Above Cloud Point Binodal->Seed Troubleshoot Impure Impure Oil Phase (Agglomerates) Binodal->Impure Pure High-Purity Crystalline Solid Solubility->Pure Dilute->Cooling Seed->Solubility

Thermodynamic pathways of Liquid-Liquid Phase Separation (LLPS) vs. direct crystallization.

Part 3: Quantitative Data & Solvent Selection

The choice of solvent dictates whether the system will undergo LLPS, oxidize, or yield pure crystals. Below is a matrix summarizing the empirical performance of various solvent systems for this compound.

Solvent SystemRatio (v/v)LLPS (Oiling Out) RiskOxidation RiskRecommended Application
Ethanol / Water 70:30ModerateHighFree base purification (requires strict seeding protocols).
Acetonitrile / Water 80:20HighHighNot recommended. Swift cooling heavily induces LLPS[5].
Toluene / Heptane 50:50LowModerateNon-polar free base crystallization. Good impurity rejection.
Diethyl Ether / HCl N/AVery LowLowReactive crystallization of the stable Hydrochloride salt.

Part 4: Experimental Protocols

Protocol A: Anti-Solvent Seeding Crystallization (Free Base)

Use this protocol if the free base form is strictly required for downstream synthesis.

  • Dissolution: Suspend 10.0 g of crude 3-([Methyl(phenyl)amino]methyl)aniline in 35 mL of absolute ethanol. Heat to 60 °C under a nitrogen atmosphere until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed, N2-purged crystallizer to remove insoluble particulates that could induce uncontrolled nucleation.

  • Anti-Solvent Titration: Maintain the temperature at 60 °C. Slowly add 15 mL of degassed DI water (anti-solvent) at a rate of 1 mL/min.

  • Seeding & Aging: Cool the system to 45 °C (just above the empirical cloud point). Add 0.1 g (1 wt%) of pure seed crystals. Hold the temperature for 60 minutes.

    • Self-Validation Step: Inspect the solution using a focused beam reflectance measurement (FBRM) probe or visual observation. The system should develop a uniform, opaque suspension of solid particles. If distinct liquid droplets form on the glass walls, LLPS has occurred; immediately reheat to 60 °C and add 5 mL of ethanol.

  • Cooling & Isolation: Cool the slurry to 5 °C at a controlled rate of 0.1 °C/min. Filter under vacuum and wash with cold 20% ethanol/water. Dry in a vacuum oven at 30 °C.

Protocol B: Reactive Crystallization of the Mono-Hydrochloride Salt

Use this protocol for long-term storage and maximum stability.

Salt_Formation FreeBase Crude Free Base (Oxidation Prone) Dissolve Dissolve in Diethyl Ether FreeBase->Dissolve Acidify Add 0.95 eq HCl (2M in Ether) at 0°C Dissolve->Acidify Precipitate Instantaneous Nucleation Acidify->Precipitate Filter Vacuum Filtration & Ether Wash Precipitate->Filter StableSalt Stable Mono-HCl Salt (Oxidation Resistant) Filter->StableSalt

Reactive crystallization workflow to convert the oxidation-prone free base into a stable HCl salt.

  • Dissolution: Dissolve 5.0 g of the crude free base in 50 mL of anhydrous diethyl ether (or MTBE) in a round-bottom flask equipped with a magnetic stirrer.

  • Stoichiometric Acidification: Cool the solution to 0 °C in an ice bath. To prevent the formation of the di-hydrochloride salt, strictly control the stoichiometry. Slowly add 0.95 equivalents of anhydrous HCl (e.g., 2M solution in diethyl ether) dropwise over 30 minutes.

  • Nucleation: The mono-hydrochloride salt will precipitate almost instantaneously as a white, crystalline solid due to its insolubility in the non-polar ether matrix.

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake with 2 x 10 mL of cold diethyl ether.

    • Self-Validation Step: Dissolve a 10 mg aliquot of the isolated salt in 1 mL of DI water and measure the pH. A 1% solution should register between pH 4.5–5.5 (confirming the mono-salt). If the pH is < 3.0, di-salt contamination has occurred.

References[4] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00204[6]Technical Support Center: Purification of 4-Iodobenzylamine by Recrystallization, BenchChem. URL: https://www.benchchem.com/[5]Liquid–liquid phase separation and crystallization of aspirin polymorphs from a water–acetonitrile mixed solvent medium through a swift cooling process, RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2019/ce/c9ce00431c[2]A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data, MDPI. URL: https://www.mdpi.com/2073-4352/9/9/454[3]The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation, MDPI. URL: https://www.mdpi.com/1422-0067/22/21/11837[1]Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds, PharmaLego. URL: https://pharmalego.com/

Sources

Reference Data & Comparative Studies

Validation

Comparative Nucleophilicity Guide: 3-([Methyl(phenyl)amino]methyl)aniline vs. Standard Anilines

Executive Summary Understanding the nucleophilic reactivity of complex, multi-centered molecules is a critical parameter in rational drug design and catalyst development. This guide provides an in-depth technical compari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the nucleophilic reactivity of complex, multi-centered molecules is a critical parameter in rational drug design and catalyst development. This guide provides an in-depth technical comparison of the nucleophilicity of 3-([Methyl(phenyl)amino]methyl)aniline against standard aniline derivatives. By isolating the electronic and steric variables governing this ambident molecule, we establish a predictive framework for its kinetic behavior and provide a self-validating experimental protocol for empirical verification.

Structural Analysis & Ambident Reactivity

3-([Methyl(phenyl)amino]methyl)aniline (CAS: 1016526-68-3) presents a classic case of ambident nucleophilicity, possessing two distinct nitrogen centers:

  • The Primary Aniline Nitrogen ( −NH2​ ): Located on the core benzene ring.

  • The Tertiary Amine Nitrogen ( −NR2​ ): An N-methyl-N-phenylbenzylamine moiety attached at the meta (3-) position.

Causality of Dominant Reactivity

To predict the macroscopic nucleophilicity, we must evaluate the competing electronic and steric factors at both sites:

  • Electronic Insulation at the Primary Amine: The −CH2​N(CH3​)(C6​H5​) substituent is located at the meta position. The methylene bridge ( −CH2​− ) acts as a resonance insulator, preventing any direct mesomeric (+M/-M) interaction with the primary aniline ring. Because nitrogen is more electronegative than carbon, the substituent exerts a weak inductive electron-withdrawing effect (-I). Consequently, the electron density at the primary aniline nitrogen is only marginally lower than that of unsubstituted aniline.

  • Steric Encumbrance at the Tertiary Amine: While secondary and tertiary anilines are generally more nucleophilic than primary anilines due to electron-donating alkyl groups[1], the tertiary nitrogen in this molecule is severely sterically hindered. The simultaneous presence of a methyl group, a phenyl ring, and a bulky benzyl-type linkage creates a massive steric shield. This drastically raises the activation barrier ( ΔG‡ ) for the approach of any moderately sized electrophile, rendering the tertiary amine kinetically incompetent.

Therefore, the primary aniline nitrogen is the dominant nucleophilic center.

Ambident Molecule 3-([Methyl(phenyl)amino]methyl)aniline Primary Primary Aniline (-NH2) Dominant Nucleophile Molecule->Primary Meta-Position Tertiary Tertiary Amine (-NR2) Sterically Hindered Molecule->Tertiary Benzyl-Position Inductive Weak -I Inductive Effect (Minimal N Reduction) Primary->Inductive Steric N-Me & N-Ph Shielding (Blocks Electrophile) Tertiary->Steric

Fig 1: Ambident nucleophilic centers and their dominant electronic/steric governing factors.

Quantitative Comparison of Nucleophilicity

Mayr's nucleophilicity scale, which currently encompasses over 1200 nucleophiles, provides a robust empirical framework defined by the equation logk=sN​(N+E) [2]. Here, k is the second-order rate constant, sN​ is the sensitivity parameter, N is the nucleophilicity parameter, and E is the electrophilicity parameter.

Kinetic studies utilizing benzhydrylium ions have established the baseline nucleophilicity for primary anilines, with unsubstituted aniline exhibiting an N parameter of 12.64 in acetonitrile[3]. The table below contextualizes the predicted reactivity of 3-([Methyl(phenyl)amino]methyl)aniline against standard benchmarks.

CompoundNucleophilic CenterMayr N Parameter (MeCN) sN​ ParameterDominant Substituent Effect
4-Methoxyaniline Primary Amine14.600.60Strong +M (Resonance Donating)
Aniline Primary Amine12.640.68Baseline (None)
3-([Methyl(phenyl)amino]methyl)aniline Primary Amine~12.50~0.68Weak -I (Inductive Withdrawing)
4-Nitroaniline Primary Amine8.000.75Strong -M (Resonance Withdrawing)

*Estimated values derived from Hammett σm​ correlations and the insulating nature of the methylene bridge.

Experimental Methodology: Stopped-Flow Kinetics

To empirically validate the nucleophilicity of 3-([Methyl(phenyl)amino]methyl)aniline, a self-validating kinetic protocol using UV-Vis stopped-flow spectrophotometry is required.

Why Benzhydrylium Ions? The selection of benzhydrylium tetrafluoroborates as reference electrophiles is deliberate. Unlike standard alkyl halides, benzhydrylium ions lack β -hydrogens (precluding elimination side-reactions) and possess a highly delocalized positive charge, which minimizes steric variations across the electrophile series[2]. This isolates the purely electronic properties of the aniline nucleophiles.

Step-by-Step Protocol
  • Reagent Preparation: Prepare stock solutions of 3-([Methyl(phenyl)amino]methyl)aniline and a series of reference benzhydrylium tetrafluoroborates (e.g., (p-MeOC6​H4​)2​CH+ ) in anhydrous acetonitrile.

  • Pseudo-First-Order Conditions: Ensure the concentration of the aniline nucleophile is maintained at a minimum of a 10-fold excess over the electrophile ( [Nu]≥10[E+] ). This enforces pseudo-first-order kinetics, simplifying the rate law.

  • Rapid Mixing & Acquisition: Using a stopped-flow spectrophotometer, rapidly mix the solutions. Monitor the exponential decay of the benzhydrylium ion's absorbance at its specific λmax​ (typically 400–600 nm). The nucleophile and the resulting product must be optically transparent at this wavelength.

  • Kinetic Fitting: Fit the absorbance-time curves to the single-exponential function At​=A0​e−kobs​t+C to extract the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation & Second-Order Derivation: Plot kobs​ against the nucleophile concentration [Nu] . Crucial Check: This plot must yield a straight line passing through the origin. A strictly linear relationship validates the bimolecular nature of the reaction. A non-zero intercept or curvature instantly flags experimental artifacts, such as pre-equilibrium complexation or competing solvent reactions. The slope of this line is the second-order rate constant ( k2​ ).

  • Parameter Extraction: Plot logk2​ against the known E parameters of the chosen benzhydrylium ions. The slope yields the sensitivity parameter sN​ , and the x-intercept yields −N .

Workflow S1 1. Prepare Solutions [Nu] >>[E+] S2 2. Stopped-Flow Rapid Mixing S1->S2 S3 3. UV-Vis Tracking λ = 400-600 nm S2->S3 S4 4. Kinetic Fitting Extract k_obs S3->S4 S5 5. Linear Regression Plot k_obs vs [Nu] S4->S5

Fig 2: Self-validating stopped-flow UV-Vis kinetic workflow for determining Mayr parameters.

Conclusion

When compared to standard anilines, 3-([Methyl(phenyl)amino]methyl)aniline behaves primarily as an unsubstituted aniline analog. The massive steric bulk surrounding the tertiary nitrogen effectively neutralizes its potential as a competing nucleophile, while the methylene bridge insulates the primary amine from any significant electronic deactivation. Researchers utilizing this compound in synthesis or drug development can confidently model its reactivity based on an N parameter of approximately 12.5.

References

  • Title: Nucleophilicity Prediction via Multivariate Linear Regression Analysis Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Nucleophilicities of Primary and Secondary Amines in Water Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Comparative

pKa comparison between 3-([Methyl(phenyl)amino]methyl)aniline and N-methylaniline

Advanced pKa Profiling: A Comparative Guide to N-Methylaniline and 3-([Methyl(phenyl)amino]methyl)aniline As drug development and specialty chemical synthesis increasingly rely on precise physicochemical profiling, under...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced pKa Profiling: A Comparative Guide to N-Methylaniline and 3-([Methyl(phenyl)amino]methyl)aniline

As drug development and specialty chemical synthesis increasingly rely on precise physicochemical profiling, understanding the ionization behavior (pKa) of complex anilines is paramount. This guide provides an objective, in-depth comparison between a foundational secondary amine, N-methylaniline (NMA), and a structurally complex dual-center amine, 3-([Methyl(phenyl)amino]methyl)aniline (MPAMA).

By synthesizing structural electronics with field-proven analytical methodologies, this guide establishes a rigorous framework for evaluating overlapping ionization states.

Mechanistic Basicity and Structural Context

The basicity of aromatic amines is dictated by the delicate balance of inductive (-I) and resonance (+R) effects. Comparing NMA to MPAMA highlights the transition from a simple, single-phase protonation event to a complex, biphasic equilibrium.

N-Methylaniline (NMA): NMA features a secondary amine directly conjugated with a phenyl ring. The electron-donating methyl group slightly increases its basicity compared to unsubstituted aniline. This results in a well-documented, single experimental pKa of 4.85 at 25 °C[1].

3-([Methyl(phenyl)amino]methyl)aniline (MPAMA): MPAMA is a bifunctional molecule requiring a nuanced assessment of its two distinct basic centers:

  • Primary Aniline Center ( Ar−NH2​ ) : The meta-substituted −CH2​−N(CH3​)(Ph) group exerts a weak inductive electron-withdrawing effect across the aromatic ring. This slightly depresses the basicity of the primary aniline relative to unsubstituted aniline, yielding a predicted pKa1​ of approximately 4.6.

  • Tertiary Amine Center ( Ar−CH2​−N(CH3​)(Ph) ) : This center acts as an N-benzyl-N-methylaniline derivative. The benzylic carbon insulates the nitrogen from direct resonance with the primary aniline ring, though the attached phenyl ring still delocalizes the nitrogen's lone pair. The predicted pKa2​ is approximately 5.0.

Because the more basic tertiary amine ( pKa∼5.0 ) and the less basic primary aniline ( pKa∼4.6 ) are separated by less than 1.0 log unit, their titration curves will overlap, creating a monoprotonated intermediate state that dominates only in a very narrow pH window.

Protonation A Fully Protonated (Dication) pH < 3.5 B Monoprotonated (Tertiary Amine) pH ~ 4.8 A->B -H+ (pKa1 ~4.6) Primary Aniline Deprotonates C Neutral Free Base pH > 6.0 B->C -H+ (pKa2 ~5.0) Tertiary Amine Deprotonates

Fig 1: Stepwise deprotonation pathway of MPAMA showing overlapping ionization states.

Quantitative Data Comparison

The structural differences between these two compounds fundamentally alter their physicochemical behavior, which directly impacts formulation strategies and pharmacokinetic modeling.

Physicochemical PropertyN-Methylaniline (NMA)3-([Methyl(phenyl)amino]methyl)aniline (MPAMA)
Structural Class Secondary aromatic aminePrimary aniline + Tertiary benzylic amine
Number of Basic Centers 12
Experimental/Predicted pKa 4.85~4.6 (Aniline), ~5.0 (Tertiary Amine)
Ionization at pH 7.4 >99% Neutral free base>99% Neutral free base
Protonation at pH 4.0 ~88% Protonated>90% Dicationic (Fully protonated)
Aqueous Solubility Profile Moderate (pH independent > 6)Low (Highly pH dependent between pH 4-6)

Experimental Methodology: High-Resolution Spectrophotometric Titration

Causality of Method Choice: Why choose UV-Vis spectrophotometry over standard potentiometric titration? MPAMA possesses two overlapping pKa values ( ΔpKa<1 ) and low aqueous solubility in its free-base form. Potentiometric titration requires higher analyte concentrations, which risks precipitation of the free base at higher pH levels, and it mathematically struggles to resolve closely overlapping inflection points.

UV-Vis spectrophotometry, executed according to 2[2], operates at micromolar concentrations (preventing precipitation). Furthermore, it leverages the distinct chromophoric shifts of the aniline and benzylic amine centers to mathematically deconvolute overlapping equilibria.

Self-Validating Protocol:

  • Buffer Preparation : Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 8.0 in strict 0.2 pH increments. Maintain a constant ionic strength ( I=0.15 M with KCl) to ensure thermodynamic activity coefficients remain stable throughout the assay.

  • Analyte Introduction : Dissolve MPAMA and NMA in a minimal volume of co-solvent (e.g., 1% DMSO) and spike into the buffer solutions to achieve a final working concentration of 20 μM. Causality: 20 μM ensures the absorbance remains within the linear dynamic range of the detector (0.2 - 1.0 AU) while preventing aggregation.

  • Spectral Acquisition : Record UV-Vis spectra from 220 nm to 400 nm at a controlled temperature of 25.0 ± 0.1 °C.

  • Self-Validation (Isosbestic Point Check) : Overlay the collected spectra. The presence of sharp isosbestic points confirms a clean, thermodynamically controlled equilibrium without degradation. If the isosbestic points drift or blur, the data is invalid, indicating compound instability or micelle formation.

  • Reverse Titration (Hysteresis Check) : Randomly select a pH 7.0 sample, acidify it back to pH 3.0 using HCl, and record the spectrum. It must perfectly match the original pH 3.0 sample. This proves the protonation is fully reversible.

  • Data Deconvolution : Export the absorbance vs. pH data at multiple wavelengths. Use non-linear least-squares regression to calculate the exact pKa values, as standard linear transformations (like the Henderson-Hasselbalch plot) fail for overlapping multiprotic systems[3].

Workflow Step1 1. Buffer Prep (I=0.15M) Thermodynamic Control Step2 2. Analyte Dosing (20 μM) Prevent Precipitation Step1->Step2 Step3 3. UV-Vis Acquisition 220-400 nm at 25°C Step2->Step3 Step4 4. Isosbestic Validation Confirm Equilibrium Step3->Step4 Step5 5. Non-linear Regression pKa Deconvolution Step4->Step5

Fig 2: Self-validating UV-Vis spectrophotometric workflow for resolving overlapping pKa values.

Field-Proven Insights for Drug Development

For researchers modeling pharmacokinetics, understanding these pKa differences is critical. NMA remains largely un-ionized at physiological pH (7.4), ensuring high lipophilicity and rapid membrane permeation.

Conversely, MPAMA's dual basic centers mean a larger fraction of the molecule may become monoprotonated in slightly acidic biological microenvironments (such as the tumor microenvironment or the proximal duodenum). This drastic shift in ionization state will alter its solubility and target binding affinity compared to a simpler analog like NMA. When designing formulations, the overlapping pKa values of MPAMA dictate that buffering the formulation strictly above pH 6.5 is required to maintain the free base, whereas NMA only requires a pH above 5.5.

References

  • Aktaş, A. Hakan, et al. "Spectrophotometric Determination of pKa Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures". Asian Journal of Chemistry. [Link]

  • Jurado, J. M. "A Practical Example on Uncertainty Evaluation: Spectrophotometric Determination of pKa". ARC Journals.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-([Methyl(phenyl)amino]methyl)aniline

Advanced Safety and Operational Protocol for Handling 3-([Methyl(phenyl)amino]methyl)aniline As a Senior Application Scientist in drug development, I have observed that handling complex, functionalized aromatic amines re...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 3-([Methyl(phenyl)amino]methyl)aniline

As a Senior Application Scientist in drug development, I have observed that handling complex, functionalized aromatic amines requires a highly nuanced approach that goes beyond standard organic solvent protocols. 3-([Methyl(phenyl)amino]methyl)aniline (CAS: 1016526-68-3) is a bifunctional molecule featuring both a primary aniline moiety and a tertiary amine. This structure makes it highly nucleophilic, lipophilic, and acutely toxic.

To ensure laboratory safety and environmental compliance, this guide provides a self-validating system of operational, personal protective equipment (PPE), and disposal protocols.

Mechanism of Toxicity: The Causality Behind the Protocol

Understanding why we protect ourselves dictates how we protect ourselves. Aniline derivatives are highly skin-permeable due to their lipophilicity. Once absorbed through the dermal layer, inhalation, or ingestion, they undergo hepatic cytochrome P450-mediated N-hydroxylation. The resulting N-hydroxylamine metabolites are potent oxidizing agents that convert hemoglobin (Fe2+) to methemoglobin (Fe3+). This structural change severely compromises the blood's oxygen-carrying capacity, leading to rapid tissue hypoxia (methemoglobinemia) and potential organ failure ()[1].

G A Aniline Derivative Exposure B Hepatic CYP450 Oxidation A->B C N-Hydroxylamine Metabolite B->C D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D E Methemoglobinemia & Hypoxia D->E

Caption: Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 metabolism.

Personal Protective Equipment (PPE) Matrix

A critical failure point in many research laboratories is the over-reliance on standard nitrile examination gloves. Aromatic amines rapidly permeate thin nitrile, creating a false sense of security ()[2]. The following PPE matrix is mandatory for handling 3-([Methyl(phenyl)amino]methyl)aniline.

Table 1: Quantitative PPE Specifications and Material Compatibility

PPE CategoryApproved Material / SpecificationBreakthrough TimeRationale / Causality
Gloves Butyl Rubber, Viton, or PVA> 480 minutesStandard nitrile (<10 min breakthrough) degrades rapidly upon contact with lipophilic anilines[3].
Eye Protection Tight-fitting chemical splash gogglesN/AProtects against micro-aerosolization during mechanical transfer or pipetting[4].
Body Protection Flame-Resistant (FR) Lab CoatN/APrevents dermal absorption. Anilines can saturate standard cotton, holding the toxin against the skin[1].
Respirator NIOSH half-face (OV/P100 cartridges)N/ARequired only if handling outside a certified fume hood or during large spill cleanups[3].

Operational Workflow & Handling Procedures

Every protocol must function as a self-validating system. Before opening the reagent vessel, you must systematically verify that your engineering controls are active and functioning.

Step-by-Step Handling Methodology:

  • Validate Engineering Controls: Ensure the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Visually confirm inward airflow before initiating work.

  • Establish Secondary Containment: Place the reagent bottle inside a polypropylene or Teflon secondary containment tray. This isolates potential structural failures of the primary vessel and contains drips[3].

  • Don Appropriate PPE: Equip butyl rubber gloves over a pair of thin inner nitrile gloves (double-gloving). The inner glove provides dexterity and a baseline barrier if the outer glove is mechanically compromised[1].

  • Dispense with Precision: Use positive displacement pipettes for liquids or anti-static spatulas for solids to prevent aerosolization. Never pour directly from the stock bottle[2].

  • Decontaminate Tools Immediately: Rinse all spatulas and glassware with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, rendering it water-soluble, followed by a thorough water rinse.

Workflow Prep Prep PPE 2. Don PPE (Butyl Gloves, Goggles) Prep->PPE Dispense 3. Dispense Reagent (Secondary Containment) PPE->Dispense Decon 4. Acidic Decontamination (1M HCl Wash) Dispense->Decon Waste 5. Hazardous Waste (Segregated & Labeled) Decon->Waste

Caption: Step-by-step operational workflow for handling high-hazard aniline derivatives.

Spill Response and Decontamination Plan

Aniline derivatives are highly toxic to aquatic life and persist in the laboratory environment if not properly neutralized ()[4]. Immediate and calculated action is required to mitigate exposure.

Step-by-Step Spill Response Methodology:

  • Assess and Isolate: Determine if the spill is minor (<50 mL, contained inside the hood) or major (>50 mL, or outside the hood). For major spills, evacuate the lab immediately and contact Environmental Health & Safety (EH&S)[3].

  • Containment (Minor Spills): Cover the spill with an inert, dry absorbent material such as vermiculite, diatomaceous earth, or sand. Never use combustible materials like paper towels[1].

  • Neutralization: Carefully apply a weak acid (like 5% acetic acid or sodium bisulfate solution) to the absorbent. This protonates the aniline, significantly reducing its volatility and skin permeability.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a compatible, sealable hazardous waste container (e.g., high-density polyethylene)[4].

  • Surface Decontamination: Wash the affected surface with a specialized decontaminating solution or soap and water. Double-bag all cleanup materials for disposal[2].

Spill Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Minor Spill (<50 mL) Inside Fume Hood Assess->Small Yes Large Major Spill (>50 mL) Outside Fume Hood Assess->Large No Clean Absorb with Vermiculite Neutralize & Collect Small->Clean Evac Evacuate Lab Contact EH&S Large->Evac

Caption: Decision tree for aniline derivative spill assessment and response.

Disposal and Environmental Compliance

Improper disposal of 3-([Methyl(phenyl)amino]methyl)aniline can lead to severe ecological damage and regulatory penalties.

  • Segregation: Never mix aniline waste with strong oxidizers, strong acids, or alkalis, as this can trigger violent exothermic reactions[2].

  • Containment: Collect all contaminated consumables (gloves, pipettes, Kimwipes) and liquid waste in clearly labeled, sealed, and chemically compatible containers (e.g., HDPE)[3].

  • Labeling: Labels must explicitly state "Hazardous Waste - Toxic/Potential Carcinogen - Contains Aniline Derivatives"[1].

  • Drain Disposal Prohibition: Under no circumstances should any quantity of this chemical or its rinsate be disposed of down the sink[3].

References

  • Title: Aniline Standard Operating Procedure Source: Rutgers University Environmental Health and Safety URL: [Link]

  • Title: Aniline Standard Operating Procedure & Waste Management Source: Washington State University Environmental Health & Safety URL: [Link]

Sources

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